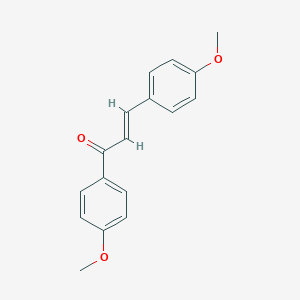

4,4a(2)-Dimethoxychalcone

Description

Overview of Chalcones as a Class of Flavonoids in Natural Product Research

Chalcones represent a significant class of naturally occurring flavonoids, a diverse group of plant secondary metabolites. These compounds are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This basic framework allows for a wide array of substitutions on the aromatic rings, leading to a vast number of chalcone (B49325) derivatives with varied biological activities. In the plant kingdom, chalcones serve as precursors for the biosynthesis of other flavonoids and are involved in various physiological processes. Natural and synthetic chalcones have garnered considerable attention in scientific research due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. cymitquimica.comnih.govsci-hub.se The ease of their chemical synthesis further enhances their appeal for medicinal chemistry research. sci-hub.se

The biological effects of chalcones are often attributed to their unique chemical structure. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles such as cysteine residues in proteins. The nature and position of substituents on the two aromatic rings significantly influence the compound's lipophilicity, electronic properties, and ultimately, its interaction with biological targets. cymitquimica.com For instance, the presence of hydroxyl and methoxy (B1213986) groups can modulate the antioxidant and anti-inflammatory potential of these molecules. scialert.net

Significance of 4,4'-Dimethoxychalcone in Contemporary Biomedical Research

Among the numerous chalcone derivatives, 4,4'-Dimethoxychalcone (DMC) has emerged as a compound of particular interest in modern biomedical research. It is a flavonoid distinguished by the presence of two methoxy groups at the para positions of its aromatic rings. cymitquimica.com This specific substitution pattern influences its chemical reactivity and biological activity. cymitquimica.com DMC has been the subject of extensive investigation for its potential therapeutic applications, with studies highlighting its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. cymitquimica.comnih.gov Furthermore, research has revealed its role as a natural inducer of autophagy, a cellular process crucial for maintaining cellular homeostasis and longevity. nih.govmedchemexpress.com

The multifaceted biological profile of DMC has prompted a wide range of preclinical studies. For example, its ability to induce autophagy has been linked to anti-aging properties and cardioprotective effects. nih.govmedchemexpress.comnih.gov In the context of cancer, research has explored its capacity to induce apoptosis (programmed cell death) and ferroptosis, another form of programmed cell death, in cancer cells. nih.govnih.gov Moreover, its neuroprotective potential is being investigated for neurodegenerative conditions like Parkinson's disease and in the context of traumatic brain injury. nih.govnih.gov These diverse findings underscore the significance of 4,4'-Dimethoxychalcone as a promising lead compound for the development of novel therapeutic agents.

Below is a summary of the researched biological activities of 4,4'-Dimethoxychalcone:

| Biological Activity | Key Research Findings |

|---|---|

| Anticancer | Induces apoptosis by modulating pro- and anti-apoptotic proteins. nih.gov Triggers ferroptosis by activating the Keap1/Nrf2/HMOX1 pathway and inhibiting FECH. nih.gov Causes G2/M cell cycle arrest. nih.gov |

| Anti-inflammatory | Suppresses microglial activation and reduces the production of inflammatory factors. nih.gov At a concentration of 20 μM, it inhibited nitric oxide production by approximately 23.10% in LPS-stimulated RAW264.7 cells. mdpi.com |

| Antioxidant | Exhibits antioxidant properties, which may contribute to its protective effects. nih.govnih.gov |

| Neuroprotective | Ameliorates motor deficits and nigral dopamine (B1211576) neuron death in mouse models of Parkinson's disease. nih.gov Mitigates neuroinflammation and neuronal damage following traumatic brain injury. nih.gov |

| Anti-aging | Promotes longevity in various model organisms, including yeast, worms, and flies. nih.govnih.gov Decelerates senescence in human cell cultures. nih.gov |

| Cardioprotective | Protects mice from prolonged myocardial ischemia. nih.gov |

| Hepatoprotective | Protects the liver from toxicity. nih.govnih.gov |

Historical Context of 4,4'-Dimethoxychalcone in Traditional Medicine and Modern Discovery

The use of plants containing chalcones in traditional medicine dates back centuries. Notably, 4,4'-Dimethoxychalcone has been identified in the plant Angelica keiskei koidzumi, commonly known as Ashitaba. nih.govsigmaaldrich.comglpbio.com This plant has a history of use in Asian traditional medicine, where it is recognized for its health-promoting and longevity-enhancing properties. nih.govsigmaaldrich.comresearchgate.net The traditional use of Ashitaba provides a historical basis for the modern scientific investigation into its constituent compounds, including DMC.

The modern discovery and characterization of 4,4'-Dimethoxychalcone have been driven by a search for natural compounds with therapeutic potential. nih.govresearchgate.net European researchers, while screening 180 subclasses of flavonoids for anti-aging properties, identified DMC as a top candidate. cosmosmagazine.com This discovery has spurred further research into its mechanisms of action and potential health benefits. cosmosmagazine.com The identification of DMC in a plant with a long history of traditional use highlights the value of ethnobotanical knowledge in guiding modern drug discovery efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314557 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-89-9 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dimethoxychalcone and Its Analogues

Conventional Organic Synthesis Routes of 4,4'-Dimethoxychalcone

The primary and most widely employed method for synthesizing 4,4'-Dimethoxychalcone is the Claisen-Schmidt condensation. biosynth.comontosight.aisaudijournals.com This reaction forms the backbone of conventional chalcone (B49325) synthesis.

Claisen-Schmidt Condensation Protocols for Chalcone Formation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. saudijournals.com For the synthesis of 4,4'-Dimethoxychalcone, the reactants are 4-methoxybenzaldehyde (B44291) and 4-methoxyacetophenone. ontosight.ai The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dissolved in a polar solvent like ethanol (B145695) or methanol (B129727). researchgate.net The mixture is usually stirred at room temperature for an extended period, which can be up to 48 hours, to ensure the completion of the reaction. researchgate.netugm.ac.id The general mechanism involves the formation of an enolate ion from the acetophenone (B1666503) derivative, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the α,β-unsaturated ketone structure characteristic of chalcones. scitepress.org

Variations in Reactant Selection and Catalysis

While the fundamental reactants for 4,4'-Dimethoxychalcone are fixed, the synthesis of its analogues involves varying the substituents on the aromatic rings of the starting aldehyde and ketone. For instance, hydroxy- and chloro-substituted chalcones can be synthesized by using the corresponding substituted benzaldehydes or acetophenones. researchgate.netugm.ac.id

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. Strong bases like KOH and NaOH are common, with some studies reporting yields between 88% and 98%. scitepress.org For example, the synthesis of (E)-4'-hydroxy-3,4-dimethoxychalcone was achieved by reacting 4-hydroxyacetophenone and veratraldehyde in the presence of KOH in methanol at room temperature for 48 hours, resulting in a 97% yield. researchgate.netugm.ac.id Other bases such as barium hydroxide have also been used effectively. scitepress.org Acid catalysts like hydrogen chloride (HCl) or boron trifluoride (BF3) can also be employed, but they generally result in lower yields. saudijournals.comscitepress.org

Table 1: Conventional Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

| Chalcone Analogue | Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (E)-4'-hydroxy-4-methoxychalcone | 4-hydroxyacetophenone | p-anisaldehyde | KOH | Methanol | 48 h | 96 | researchgate.netugm.ac.id |

| (E)-4'-hydroxy-3,4-dimethoxychalcone | 4-hydroxyacetophenone | Veratraldehyde | KOH | Methanol | 48 h | 97 | researchgate.netugm.ac.id |

| (E)-4'-hydroxy-4-chlorochalcone | 4-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH | Methanol | 48 h | 96 | researchgate.netugm.ac.id |

| (E)-2',4'-dihydroxy-4-chlorochalcone | 2,4-dihydroxyacetophenone | 4-chlorobenzaldehyde | KOH | Methanol | 48 h | 93 | researchgate.netugm.ac.id |

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 3,4,5-trimethoxybenzaldehyde | KOH (50%) | - | - | 46 | nijophasr.net |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 2,4,6-trimethoxybenzaldehyde | KOH (50%) | - | 2 h (70°C) | 41 | nijophasr.net |

Green Chemistry Approaches in 4,4'-Dimethoxychalcone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Grinding Techniques for Enhanced Efficiency

A notable green chemistry approach for chalcone synthesis is the use of solvent-free grinding techniques. scitepress.orgundip.ac.id This method involves grinding the solid reactants, such as 4-methoxyacetophenone, 4-hydroxybenzaldehyde, and a solid base like NaOH, together in a mortar and pestle at room temperature. scitepress.org The friction generated during grinding provides the energy needed to initiate the reaction, leading to the formation of the chalcone product. researchgate.net This technique offers several advantages, including reduced reaction times (e.g., 30 minutes), simplicity of the experimental setup, and the elimination of organic solvents, which are often toxic and difficult to dispose of. scitepress.orggkyj-aes-20963246.com For example, the synthesis of 4-hydroxy-4'-methoxychalcone has been successfully achieved using this grinding method, yielding yellow crystals after recrystallization from ethanol. scitepress.org

Environmentally Benign Synthetic Pathway Innovations

Beyond solvent-free methods, other green innovations in chalcone synthesis include the use of microwave irradiation. This technique can significantly accelerate the reaction rate, often leading to higher yields in shorter time frames compared to conventional heating. saudijournals.com The use of environmentally benign catalysts is another area of active research. The goal is to replace harsh and toxic catalysts with more sustainable alternatives.

Synthesis of 4,4'-Dimethoxychalcone Analogues and Hybrid Structures

The versatile chalcone scaffold allows for the synthesis of a wide array of analogues and hybrid molecules with potentially enhanced biological activities.

The synthesis of analogues typically follows the Claisen-Schmidt condensation, utilizing a diverse range of substituted acetophenones and benzaldehydes. This allows for the introduction of various functional groups onto the aromatic rings. For instance, fluorinated chalcone derivatives have been synthesized and evaluated for their biological properties. nih.gov The synthesis of 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone is an example of such an analogue. nih.gov Similarly, other analogues like 2'-hydroxy-4,4'-dimethoxychalcone and 4-amino-2'-hydroxy-4',6'-dimethoxychalcone have been prepared. mdpi.comprepchem.com

Furthermore, the chalcone structure can be incorporated into more complex hybrid molecules. These hybrid structures are created by chemically linking the chalcone moiety to other pharmacologically important scaffolds, such as benzodiazepines or imidazoles. ijpsr.com This approach aims to combine the biological activities of both parent molecules, potentially leading to synergistic effects. The synthesis of these hybrids often involves multi-step reaction sequences where a pre-synthesized chalcone derivative is further reacted with another molecular entity.

Systematic Derivatization Strategies

The structural framework of chalcones, including 4,4'-Dimethoxychalcone, is readily amenable to a wide range of chemical modifications. acs.org Systematic derivatization is a key strategy for medicinal chemists to fine-tune the biological activity of the core molecule. This involves the strategic introduction, substitution, or alteration of functional groups on the two aromatic rings (Ring A and Ring B) to modulate physicochemical properties and biological interactions. bohrium.comnih.gov

Common derivatization approaches include altering the substitution patterns of the aryl rings. nih.gov For instance, the synthesis of various chalcone analogues is often achieved through the Claisen-Schmidt condensation reaction, which condenses substituted aryl ketones with aromatic aldehydes. acs.orgnih.gov This method allows for the facile creation of a library of derivatives by varying the substituents on either the acetophenone or benzaldehyde precursor. nih.gov

Halogenation is another frequently used and effective method for derivatizing chalcones to develop potential drug candidates. mdpi.com The introduction of halogens like fluorine or chlorine can alter the electronic properties and lipophilicity of the molecule, often leading to enhanced bioactivity. mdpi.com Similarly, the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the chalcone scaffold are critical for activity. nih.gov Studies have explored how moving or adding these groups affects the compound's inhibitory potential against various biological targets. nih.gov For example, research has shown that a hydroxyl group at the ortho position of Ring A can be important for acetylcholinesterase inhibition. nih.gov The synthesis of analogues such as 3,4,5-trimethoxy-3',4'-dimethoxychalcone from 3,4-dimethoxyacetophenone highlights how systematic changes to the methoxy substitution pattern are explored. nijophasr.net

These structural modifications aim to identify the key features responsible for a compound's therapeutic effects, leading to the development of derivatives with improved potency and selectivity. nih.gov

| Derivative Type | Modification Strategy | Example Precursors | Observed Biological Effect |

|---|---|---|---|

| Hydroxylated Chalcones | Introduction of -OH groups to vary electron density and hydrogen bonding potential. | 4-hydroxyacetophenone and p-anisaldehyde to yield (E)-4'-hydroxy-4-methoxychalcone. acs.org | Anticancer and antioxidant activities. acs.orgmdpi.com |

| Halogenated Chalcones | Introduction of halogen atoms (e.g., F, Cl) to modify electronic properties and lipophilicity. | 4-hydroxyacetophenone and 4-chlorobenzaldehyde. acs.org | Enhanced antiproliferative activity against various cancer cell lines. mdpi.com |

| Polymethoxylated Chalcones | Varying the number and position of methoxy groups on the aromatic rings. | 3,4-dimethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde. nijophasr.net | Investigated for antimicrobial properties. nijophasr.net |

| Amino-Substituted Chalcones | Modification of simple amino groups to cyclic functionalities (e.g., piperazine, morpholine). nih.gov | Chalcone scaffold with various amine-substituted benzaldehydes. | Modulation of cholinesterase inhibitory activity, with aliphatic amines showing more potent activity than aromatic amines. nih.gov |

Development of Novel Chalcone Hybrids for Specific Bioactivities

A prominent strategy in modern medicinal chemistry is the development of molecular hybrids, where two or more pharmacophores are combined into a single molecule. ekb.eg The goal is to produce compounds with enhanced efficacy, dual-action capabilities, or novel mechanisms of action. The chalcone scaffold is an excellent platform for creating such hybrids due to its synthetic accessibility and established biological relevance. japsonline.com

Researchers have successfully synthesized and evaluated numerous chalcone hybrids by linking the chalcone core to various heterocyclic systems, including those containing nitrogen, oxygen, and sulfur. acs.orgnih.govjapsonline.com These heterocyclic moieties are often bioactive in their own right, and their conjugation with a chalcone can lead to synergistic or additive pharmacological effects. researchgate.net

Examples of this approach include:

Chalcone-Indole Hybrids: The indole (B1671886) nucleus is a common feature in many pharmacologically active compounds. Hybrid molecules incorporating both chalcone and indole moieties have been synthesized and evaluated as potent anticancer agents, with some derivatives showing significant inhibition of tubulin polymerization. jst.go.jp

Chalcone-Sulfonamide Hybrids: By combining the chalcone structure with a sulfonamide group, novel derivatives have been developed. One such hybrid, (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide, demonstrated potent activity against the MCF-7 human breast cancer cell line. nih.gov

Chalcone-Benzimidazole Hybrids: Benzimidazole derivatives are known for their broad spectrum of biological activities. Novel hybrid compounds featuring chalcone units and N-benzyl-substituted imidazole (B134444) moieties have been synthesized, with some showing significant cytotoxic activity against various human tumor cell lines. japsonline.comacs.org

Chalcone-Ferrocene Hybrids: A hybrid drug design approach has led to the synthesis of novel ferrocene-heterocycle-containing chalcones. These organometallic hybrids have shown promising cytotoxicity against triple-negative breast cancer cell lines. nih.gov

Chalcone-Pyrido[4,3-b]pyrazin-5(6H)-one Hybrids: A library of chalcone derivatives linked to a pyrido[4,3-b]pyrazin-5(6H)-one scaffold was designed and synthesized, yielding compounds with promising anticancer activity against a panel of human cancer cell lines. bohrium.com

This strategy of molecular hybridization continues to be a fruitful area of research, generating diverse chemical structures with a wide range of targeted bioactivities, from anticancer and antimicrobial to antioxidant effects. acs.orgmdpi.comnih.gov

| Hybrid Class | Linked Moiety | Example Hybrid Structure | Targeted Bioactivity |

|---|---|---|---|

| Chalcone-Indole | Indole | Chalcones containing indole and naphthalene (B1677914) moieties. jst.go.jp | Anticancer (tubulin polymerization inhibition). jst.go.jp |

| Chalcone-Sulfonamide | Sulfonamide | (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide. nih.gov | Anticancer (against MCF-7 breast cancer cells). nih.gov |

| Chalcone-Benzimidazole | Benzimidazole | Chalcone hybrids with N-benzyl substituted benzimidazole. japsonline.com | Antibacterial and anticancer. japsonline.comacs.org |

| Chalcone-Ferrocene | Ferrocene | Ferrocenyl chalcones bearing heterocyclic substituents like thiophene (B33073) or pyrazole. nih.gov | Anticancer (against triple-negative breast cancer) and antioxidant. nih.gov |

| Chalcone-Quinazoline | 4-oxoquinazoline | Chalcone analogues containing a 4-oxoquinazolinyl moiety. acs.org | Antiproliferative. acs.org |

| Chalcone-Pyridine | Pyridine | Pyridine-bearing chalcone derivatives. nih.gov | Antiviral (against cucumber mosaic virus). nih.gov |

Mechanistic Investigations of 4,4 Dimethoxychalcone S Biological Activities

Modulation of Cellular Longevity and Senescence Pathways by 4,4'-Dimethoxychalcone

4,4'-Dimethoxychalcone (DMC) is a flavonoid compound that has demonstrated significant anti-aging properties across various species. oregonstate.edunih.govinpst.net Research indicates that external administration of DMC extends the lifespan of model organisms such as yeast, worms, and flies. oregonstate.edunih.govtandfonline.com Furthermore, it has been shown to slow down the aging process, known as senescence, in human cell cultures and offers protective effects in mammals, for instance, by shielding mice from prolonged myocardial ischemia. oregonstate.edunih.govinpst.net The health-promoting effects of DMC appear to be conserved across different species. tandfonline.com Found in the plant Angelica keiskei koidzumi, DMC has been identified as a key component in a plant historically associated with longevity in Asian traditional medicine. oregonstate.eduinpst.net

Autophagy Induction and Flux Regulation

A primary mechanism behind the biological activities of 4,4'-Dimethoxychalcone is its ability to induce autophagy, a fundamental cellular process for degrading and recycling cellular components. oregonstate.edumedchemexpress.com DMC treatment has been shown to increase autophagic flux, the complete process of autophagy from initiation to lysosomal degradation, in all tested organisms. tandfonline.commedchemexpress.com This pro-autophagic response is a conserved systemic effect, observed from yeast to mice. oregonstate.edunih.gov In mouse models, DMC effectively triggers autophagic flux in vital organs such as the heart and liver. medchemexpress.com The activation of autophagy by DMC is also instrumental in protecting skin cells from induced senescence. nih.gov

Autophagy-Dependent Mechanisms in Longevity Extension

The longevity-promoting and cytoprotective effects of 4,4'-Dimethoxychalcone are critically dependent on its ability to induce autophagy. oregonstate.edunih.govinpst.net This causal link has been established across multiple species. tandfonline.com In model organisms like yeast, worms, and flies, the lifespan-extending benefits of DMC are nullified when essential autophagy-related (ATG) genes are disrupted or silenced. tandfonline.com Similarly, the compound's ability to protect the heart from ischemic injury in mice is contingent on a functional autophagy pathway; the protective effect is lost when the Atg7 gene is conditionally removed in the heart muscle. tandfonline.com

Involvement of GATA Transcription Factors

The induction of autophagy by 4,4'-Dimethoxychalcone is mediated through a distinct molecular pathway involving the inhibition of specific GATA transcription factors. oregonstate.edunih.govresearchgate.netnih.gov GATA transcription factors are a family of proteins that regulate gene expression in various developmental and physiological processes. nih.govnih.gov The pro-autophagic response initiated by DMC is dependent on the inhibition of these specific transcription factors, representing a key mechanistic insight into its mode of action. tandfonline.comresearchgate.netnih.govunifr.ch

TORC1 Kinase Pathway Independence

A noteworthy aspect of 4,4'-Dimethoxychalcone's mechanism is that it induces autophagy independently of the TORC1 (Target of Rapamycin Complex 1) signaling pathway. oregonstate.edunih.govresearchgate.netnih.govunifr.ch The TORC1 pathway is a central regulator of cell growth and metabolism, and its inhibition is a well-known trigger for autophagy. Many compounds, such as rapamycin, extend lifespan by inhibiting TORC1. researchgate.netfu-berlin.de However, DMC operates through a separate mechanism that does not involve this major autophagy-regulating kinase, highlighting a unique mode of action. oregonstate.eduresearchgate.netfu-berlin.de

| Feature | 4,4'-Dimethoxychalcone (DMC) | Rapamycin |

| Primary Mechanism | Autophagy Induction | Autophagy Induction |

| TORC1 Pathway | Independent | Dependent (Inhibitor) |

| GATA Factors | Dependent (Inhibition) | Independent |

| Source | Natural Flavonoid | Bacterial Metabolite |

Autophagy-Independent Mechanisms Contributing to Healthspan

While many of 4,4'-Dimethoxychalcone's benefits are linked to autophagy, some of its protective effects are mediated through independent pathways. researchgate.netnih.gov A prominent example is its hepatoprotective effect. tandfonline.comresearchgate.net Although DMC treatment induces autophagic flux in the liver, its ability to protect the liver from damage is not dependent on this process. tandfonline.comresearchgate.netnih.gov This suggests the involvement of alternative protective mechanisms in the liver. tandfonline.com Additionally, it has been proposed that the antioxidant properties of DMC, a common feature of flavonoids, may contribute to its initial protective effects in yeast, acting independently of the more sustained autophagy-dependent longevity. tandfonline.comnih.gov

Selective Elimination of Senescent Cells

A significant aspect of 4,4'-Dimethoxychalcone's anti-aging profile is its ability to selectively eliminate senescent cells, a process known as senolysis. nih.govtsinghua.edu.cnresearchgate.net Senescent cells accumulate with age and contribute to age-related pathologies through a pro-inflammatory secretome. tsinghua.edu.cn

DMC's senolytic activity is mediated through the activation of a specific type of autophagy called ferritinophagy, which targets the iron-storage protein ferritin for degradation. nih.govtsinghua.edu.cnnih.gov This degradation releases iron, leading to an increase in the labile iron pool within the senescent cells. nih.gov The mechanism also involves the inhibition of ferrochelatase (FECH), an enzyme that is highly expressed in senescent cells. nih.govnih.gov The combined effect of ferritin degradation and FECH inhibition results in a significant increase in intracellular iron, which ultimately triggers ferroptosis, an iron-dependent form of programmed cell death, specifically in the senescent cells. nih.govtsinghua.edu.cnresearchgate.net This selective clearance of senescent cells has been shown to yield anti-aging benefits in animal models, including the prevention of age-related hair loss and improvement in motor coordination. nih.govresearchgate.net

| Mechanism Step | Effect of 4,4'-Dimethoxychalcone | Outcome in Senescent Cells |

| Ferritinophagy | Induced | Degradation of ferritin |

| Ferrochelatase (FECH) | Inhibited | Reduced iron utilization in heme synthesis |

| Labile Iron Pool | Increased | Accumulation of reactive iron |

| Cellular Fate | Ferroptosis Triggered | Selective cell death |

Ferritinophagy Activation and Ferroptosis Induction

Recent studies have illuminated the role of 4,4'-Dimethoxychalcone (DMC) in selectively eliminating senescent cells through the activation of ferritinophagy and subsequent induction of ferroptosis. nih.govnih.gov Ferritinophagy is a specialized autophagic process responsible for the degradation of ferritin, the primary iron-storage protein in cells. nih.govphysiology.orgtsinghua.edu.cn This degradation process is mediated by the nuclear receptor coactivator 4 (NCOA4). nih.govphysiology.org

Mechanistically, DMC treatment has been found to induce ferritinophagy, leading to the breakdown of ferritin. nih.govnih.govresearchgate.net This action, combined with other effects of the compound, results in an elevation of the labile iron pool within the cell. nih.govnih.govresearchgate.net An excess of labile iron can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.govnih.govnih.gov Research indicates that DMC treatment can cause a significant increase in the iron level in senescent cells, thereby initiating their selective destruction through ferroptosis. tsinghua.edu.cn This process is considered a key mechanism behind the senolytic (senescent cell-clearing) effects of DMC. nih.govnih.gov

Inhibition of Ferrochelatase (FECH) and Labile Iron Pool Modulation

A key molecular target of 4,4'-Dimethoxychalcone is ferrochelatase (FECH), an enzyme crucial for the final step of heme biosynthesis. nih.govtsinghua.edu.cnnih.gov Studies have identified FECH as being highly expressed in senescent cells compared to their non-senescent counterparts. nih.govnih.govresearchgate.net DMC has been shown to directly inhibit the enzymatic activity of FECH. nih.govnih.govresearchgate.net

The inhibition of FECH by DMC disrupts normal iron metabolism, contributing to an increase in the intracellular labile iron pool. nih.govnih.gov This effect works in concert with the DMC-induced activation of ferritinophagy. nih.gov By both releasing iron from storage via ferritinophagy and preventing its utilization in heme synthesis through FECH inhibition, DMC synergistically elevates the concentration of free, redox-active iron within the cell. nih.govnih.gov This iron overload is a primary trigger for the ferroptotic cell death observed in both cancer and senescent cells treated with the compound. nih.govpatsnap.com

Mitigation of Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is characterized by a state of irreversible cell cycle arrest and the development of a Senescence-Associated Secretory Phenotype (SASP). nih.govanmm.org.mx The SASP involves the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading proteins, which can negatively impact the surrounding tissue microenvironment. nih.govanmm.org.mx

Research has demonstrated that 4,4'-Dimethoxychalcone can effectively mitigate the SASP. nih.govresearchgate.net In studies using senescent cells, DMC treatment led to a decrease in the mRNA levels of multiple SASP factors. nih.gov Specifically, reductions in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), as well as the chemokine CXCL-10 and matrix metalloproteinase 12 (MMP12), have been observed. nih.govnih.govresearchgate.net By eliminating senescent cells and suppressing their secretory phenotype, DMC helps to reduce the chronic inflammation associated with aging and age-related pathologies. nih.govtsinghua.edu.cn

Anticancer Mechanisms of Action of 4,4'-Dimethoxychalcone in Cellular Models

Induction of Apoptosis and Programmed Cell Death Pathways

In addition to inducing ferroptosis, 4,4'-Dimethoxychalcone is a potent inducer of apoptosis, another form of programmed cell death, in various cancer cell models. nih.gov The compound's anticancer effects are largely attributed to its ability to trigger these cell death pathways. nih.gov The apoptotic effect of DMC is characterized by key molecular events, including the loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bim, Bak, Bcl-2, Bid, Mcl-1)

The induction of apoptosis by 4,4'-Dimethoxychalcone is tightly regulated by its influence on the Bcl-2 family of proteins, which are central controllers of the intrinsic apoptotic pathway. nih.govbiomolther.org This family includes both pro-apoptotic members that promote cell death and anti-apoptotic members that inhibit it. biomolther.orgnih.govnih.gov

Scientific findings reveal that DMC modulates the expression of these proteins to favor apoptosis. nih.gov Treatment with DMC leads to the upregulation of pro-apoptotic proteins such as Bax, Bim, and Bak. nih.gov Concurrently, it causes the downregulation of anti-apoptotic proteins, including Bcl-2, Bid, and Mcl-1. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical step in committing the cancer cell to undergo apoptosis. nih.govfrontiersin.org

| Protein | Family Role | Effect of DMC Treatment | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | nih.gov |

| Bim | Pro-apoptotic | Upregulation | nih.gov |

| Bak | Pro-apoptotic | Upregulation | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |

| Bid | Pro-apoptotic (BH3-only) | Downregulation | nih.gov |

| Mcl-1 | Anti-apoptotic | Downregulation | nih.gov |

Caspase Activation and PARP Cleavage

The apoptotic signaling cascade initiated by 4,4'-Dimethoxychalcone culminates in the activation of caspases, a family of cysteine proteases that execute the final stages of cell death. nih.gov Studies confirm that DMC treatment results in the activation of caspase-3, a key executioner caspase. nih.gov The activity of these caspases can be blocked by pan-caspase inhibitors, which in turn mitigates the apoptosis induced by DMC. nih.gov

Mitochondrial Outer Membrane Potential (MMP) Disruption

The compound 4,4'-Dimethoxychalcone (DMC) has been shown to induce a loss of mitochondrial membrane potential (MMP). nih.gov This disruption of the MMP is a key event in the intrinsic pathway of apoptosis. researchgate.netmdpi.com The loss of MMP is often associated with an increase in the production of reactive oxygen species (ROS). nih.gov Studies have demonstrated that the apoptotic effect of DMC, which includes the loss of MMP, can be mitigated by inhibitors of endoplasmic reticulum (ER) stress, suggesting a mechanistic link between ER stress and mitochondrial dysfunction. nih.gov Furthermore, the disruption of the mitochondrial outer membrane leads to the release of pro-apoptotic factors. researchgate.net Anticancer agents frequently work by modifying mitochondrial permeability, which results in the depolarization and loss of the mitochondrial membrane potential. mdpi.com

The disruption of the mitochondrial membrane potential is a critical step in apoptosis, a form of programmed cell death. nih.gov This process can be triggered by various stimuli, including certain chemical compounds. nih.gov The loss of MMP can lead to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to cell death. researchgate.net

Endoplasmic Reticulum (ER) Stress Activation and Unfolded Protein Response (UPR)

Research indicates that 4,4'-Dimethoxychalcone (DMC) is a potent inducer of endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein synthesis, folding, and modification. researchgate.net When the ER's capacity to properly fold proteins is overwhelmed, unfolded or misfolded proteins accumulate, leading to ER stress. researchgate.netmdpi.com This stress activates a signaling network known as the Unfolded Protein Response (UPR). researchgate.netmdpi.com The primary goal of the UPR is to restore cellular homeostasis; however, prolonged or severe ER stress can trigger apoptosis. researchgate.net Evidence of DMC-induced ER stress includes the increased expression of several key protein markers associated with the UPR. nih.gov

The UPR is a complex and highly regulated process. nih.govuni-koeln.de It aims to alleviate ER stress by reducing the rate of protein synthesis, increasing the production of chaperone proteins that assist in protein folding, and promoting the degradation of misfolded proteins. mdpi.comuni-koeln.de If these adaptive measures are insufficient to resolve the stress, the UPR shifts towards pro-apoptotic signaling pathways. researchgate.netnih.gov

The Unfolded Protein Response (UPR) is primarily mediated by three ER-resident transmembrane proteins: PERK, IRE1, and ATF6. mdpi.comfrontiersin.org Studies on 4,4'-Dimethoxychalcone (DMC) have shown that it activates the PERK and IRE1 branches of the UPR. nih.gov This is evidenced by the increased phosphorylation of both PERK and IRE1, indicating their activation. nih.gov

Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). frontiersin.orgmdpi.commdpi.com Research has confirmed that DMC treatment increases the expression of ATF4. nih.gov ATF4, in turn, upregulates the expression of genes involved in mitigating stress and, under prolonged stress, those that promote apoptosis. mdpi.comnih.gov

Activated IRE1, on the other hand, possesses endoribonuclease activity that splices the mRNA of X-box binding protein 1 (XBP1). mdpi.comnih.gov Interestingly, ATF4, which is downstream of the PERK pathway, can also induce the expression of IRE1α, creating a crosstalk mechanism that can amplify the UPR signal. mdpi.comnih.gov

A key component of the cellular response to endoplasmic reticulum (ER) stress is the upregulation of molecular chaperones, which assist in the proper folding of proteins and prevent the aggregation of misfolded ones. uni-koeln.de Treatment with 4,4'-Dimethoxychalcone (DMC) has been shown to increase the expression of the chaperone proteins GRP78 (also known as BiP) and HSP70. nih.gov

GRP78 is a major ER-resident chaperone and a key regulator of the Unfolded Protein Response (UPR). uni-koeln.demdpi.com Under normal conditions, GRP78 binds to the ER stress sensors PERK, IRE1, and ATF6, keeping them in an inactive state. mdpi.com When unfolded proteins accumulate, GRP78 preferentially binds to them, releasing the stress sensors and initiating the UPR. mdpi.com HSP70 is another crucial chaperone that plays a role in protein folding and preventing aggregation. nih.govmdpi.com The upregulation of both GRP78 and HSP70 is a hallmark of the cellular attempt to cope with ER stress and restore protein homeostasis. nih.govnih.gov

| Protein | Function in ER Stress | Effect of 4,4'-Dimethoxychalcone |

| GRP78/BiP | ER-resident chaperone, binds to unfolded proteins, regulates UPR sensors. uni-koeln.demdpi.com | Upregulated. nih.gov |

| HSP70 | Molecular chaperone, assists in protein folding, prevents aggregation. nih.govmdpi.com | Upregulated. nih.gov |

Autophagy Disruption and Lysosomal Dysfunction in Cancer Cells

In addition to inducing apoptosis and ER stress, 4,4'-Dimethoxychalcone (DMC) has been found to disrupt the process of autophagy and cause lysosomal dysfunction in cancer cells. nih.gov Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. utupub.fi While autophagy is often a survival mechanism, its disruption can lead to cell death. nih.gov Studies have shown that DMC promotes the accumulation of autophagosomes, suggesting a blockage in the autophagic flux. nih.gov This impairment of autophagy, coupled with lysosomal dysfunction, contributes to the anticancer effects of DMC. nih.gov In fact, inhibiting autophagy has been shown to enhance DMC-induced apoptosis. nih.gov

The process of autophagy involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic components destined for degradation. biocompare.com A key marker for autophagosome formation is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II), which is recruited to the autophagosomal membrane. biocompare.comnovusbio.com

Studies on 4,4'-Dimethoxychalcone (DMC) have revealed its ability to modulate key autophagy markers. nih.gov Specifically, DMC treatment leads to an increase in the levels of LC3-II, indicating an accumulation of autophagosomes. nih.gov The compound also affects the levels of other crucial autophagy-related proteins, such as ATG5, which is essential for the elongation of the autophagosome membrane. nih.govutupub.fi Furthermore, DMC treatment results in the modulation of p62 (also known as SQSTM1), an adaptor protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. nih.govbiocompare.com An accumulation of p62 can signify an impairment in the final stages of autophagy, where the autophagosome fuses with the lysosome. biocompare.com

| Autophagy Marker | Role in Autophagy | Effect of 4,4'-Dimethoxychalcone |

| LC3-II | Marker for autophagosome formation. biocompare.comnovusbio.com | Increased levels, indicating autophagosome accumulation. nih.gov |

| ATG5 | Essential for autophagosome elongation. utupub.fi | Modulated. nih.gov |

| p62/SQSTM1 | Autophagic cargo adaptor, degraded during autophagy. biocompare.com | Modulated, suggesting impaired autophagic flux. nih.gov |

The final step of autophagy is the fusion of the autophagosome with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases. nih.gov This process is highly dependent on the acidic pH of the lysosome and the proper functioning of lysosomal enzymes. nih.govviamedica.pl

Investigations into the effects of 4,4'-Dimethoxychalcone (DMC) have revealed that it induces lysosomal dysfunction. nih.gov This is characterized by an increase in the lysosomal pH, which compromises the activity of pH-sensitive lysosomal enzymes. nih.gov Furthermore, DMC treatment leads to the downregulation of Lysosomal-Associated Membrane Protein 1 (LAMP-1) and Cathepsin D. nih.gov LAMP-1 is a major protein component of the lysosomal membrane and is crucial for maintaining lysosomal integrity and function. researchgate.net Cathepsin D is a key lysosomal aspartic protease involved in the degradation of proteins. nih.govnih.gov The reduction in the expression of these proteins, along with the altered pH, points to a significant impairment of lysosomal function, which in turn blocks the autophagic flux and contributes to the cytotoxic effects of DMC. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (Erk, JNK, p38)

4,4'-Dimethoxychalcone (DMC) has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which includes Erk, JNK, and p38. nih.gov This pathway is crucial in regulating a variety of cellular processes such as inflammation, cell differentiation, proliferation, and apoptosis. thermofisher.com The activation of MAPKs is a key event in the cellular response to external stimuli. researchgate.net

In the context of cancer therapeutics, DMC's activation of the MAPK pathway is a significant part of its apoptotic mechanism. nih.gov Studies have demonstrated that the JNK and p38 MAPK pathways can trigger the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation. researchgate.net Specifically, JNK is activated by various stressors, including cytokines and pathogens, and irregularities in its activity have been associated with cancer and inflammatory disorders. thermofisher.com The p38 kinase is activated by extracellular stimuli like inflammatory cytokines and growth factors. thermofisher.com Research on erythropoietin-induced differentiation has shown that the activation of p38 and JNK, but not necessarily ERKs, is required for certain cellular differentiation processes. nih.gov Furthermore, there is evidence of crosstalk between the p38 and ERK signaling cascades, with some p38 isoforms acting as positive regulators and others as negative regulators of the ERK pathway. rsc.org

Cell Cycle Regulation and Arrest Mechanisms

4,4'-Dimethoxychalcone has been found to suppress cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M phase. patsnap.comresearchgate.net This is a critical mechanism for its anti-proliferative effects. nih.gov The cell cycle is a highly regulated process involving cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDKIs). alliedacademies.org

Quantitative proteomic analysis has revealed that DMC treatment leads to the downregulation of proteins associated with cell cycle progression. nih.gov This is consistent with findings that chalcones can induce cell cycle arrest as a mechanism of their cytotoxic activity. alliedacademies.org For instance, other chalcone (B49325) derivatives have been shown to cause cell cycle arrest in the G0/G1 phase by decreasing the expression of proteins like cyclin D. alliedacademies.org DMC's ability to halt the cell cycle prevents cancer cells from dividing and multiplying, contributing to its potential as an anti-cancer agent. The induction of cell cycle arrest is often linked to an increase in cellular reactive oxygen species (ROS). nih.gov

Anti-Inflammatory Modulatory Effects of 4,4'-Dimethoxychalcone

4,4'-Dimethoxychalcone exhibits notable anti-inflammatory properties, making it a compound of interest for therapeutic applications in inflammatory conditions. chemimpex.com Flavonoids, the class of compounds to which DMC belongs, are recognized for their anti-inflammatory benefits. patsnap.comresearchgate.net The anti-inflammatory effects of chalcones are often mediated through the inhibition of various inflammatory mediators. scialert.net

Neuroinflammation Mitigation and Neuroprotective Properties

Recent research has highlighted the potential of 4,4'-Dimethoxychalcone in mitigating neuroinflammation, particularly in the context of traumatic brain injury (TBI). nih.gov Neuroinflammation is a key factor in the progression of neuronal damage following such injuries. nih.govbohrium.comresearcher.life

Modulation of TREM2/PI3K/AKT/NF-κB Signaling Cascade

Studies have demonstrated that 4,4'-Dimethoxychalcone can alleviate neuroinflammation by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.govbohrium.comablesci.com Following a traumatic brain injury, the expression of the triggering receptor expressed on myeloid cells 2 (TREM2) is significantly elevated. nih.gov DMC has been shown to notably decrease this elevated TREM2 expression. nih.gov

Network pharmacology analysis predicted that the therapeutic effects of DMC could be mediated through the PI3K/AKT signaling cascade. nih.gov Further experimental validation confirmed that DMC inhibits the phosphorylation of PI3K, AKT, and NF-κB. researchgate.net By suppressing this signaling cascade, DMC exerts its anti-inflammatory and neuroprotective effects. nih.gov

Suppression of Microglial Activation

A key aspect of neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system. frontiersin.org In response to injury or pathogens, microglia become activated and release pro-inflammatory cytokines. frontiersin.orgmdpi.com 4,4'-Dimethoxychalcone has been shown to suppress this microglial activation both in vivo and in vitro. nih.gov By inhibiting the activation of these immune cells, DMC helps to control the inflammatory environment in the brain following an injury. springermedizin.de The modulation of microglial activation is considered a promising therapeutic strategy for neurodegenerative and neuroinflammatory conditions. mdpi.com

Reduction of Inflammatory Mediator Production and Release

Consistent with its suppression of microglial activation, 4,4'-Dimethoxychalcone also reduces the production and release of inflammatory mediators. nih.gov In experimental models of traumatic brain injury, DMC treatment led to a decrease in the levels of pro-inflammatory factors. nih.gov This includes a reduction in the protein levels of interleukin-1β (IL-1β), a key inflammatory cytokine. researchgate.net Other related chalcone compounds have also demonstrated the ability to inhibit the production of inflammatory cytokines like TNF-α and other interleukins, as well as enzymes such as iNOS and COX-2. mdpi.com

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., NO, PGE2, IL-1β, IL-6, TNF-α)

The anti-inflammatory properties of 4,4'-Dimethoxychalcone (DMC) and its related derivatives are significantly attributed to their ability to suppress the production of key pro-inflammatory molecules. In the context of traumatic brain injury, DMC has been shown to suppress microglial activation and consequently decrease the production and release of inflammatory factors in both in vivo and in vitro models. nih.gov Similarly, in studies on cellular senescence, DMC was found to reduce the senescence-associated secretory phenotype (SASP), which includes a range of pro-inflammatory cytokines. nih.gov

While direct data on DMC's effect on specific cytokines is emerging, studies on structurally similar chalcones provide significant insight. For instance, a derivative, 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC), has demonstrated potent inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com This derivative significantly reduced the production of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com At a concentration of 20 μM, 4′,6′-DMC inhibited the production of IL-6, IL-1β, and TNF-α by approximately 83.12%, 68.52%, and 91.64%, respectively. mdpi.com Other research has highlighted that various chalcone derivatives effectively inhibit the formation of nitric oxide (NO) and the release of enzymes like lysozyme, which are central to inflammatory responses. nih.gov Another related compound, 2',6'-dihydroxy-4'-methoxychalcone, showed significant inhibition of IL-8 and TNF-α production in human neutrophils. nih.gov These findings underscore the potential of the dimethoxychalcone scaffold in modulating inflammatory responses by targeting cytokine and mediator production.

Table 1: Inhibition of Pro-inflammatory Cytokines by Dimethoxychalcone Derivatives (Data sourced from studies on related chalcone structures)

| Compound | Cell Line | Mediator/Cytokine | Concentration | % Inhibition | Reference |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | IL-6 | 20 µM | ~83.12% | mdpi.com |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | IL-1β | 20 µM | ~68.52% | mdpi.com |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | TNF-α | 20 µM | ~91.64% | mdpi.com |

| 2',6'-Dihydroxy-4'-methoxychalcone | Human Neutrophils | IL-8 | IC₅₀ = 11.6 µM | 50% | nih.gov |

| 2',6'-Dihydroxy-4'-methoxychalcone | Human Neutrophils | TNF-α | IC₅₀ = 6.2 µM | 50% | nih.gov |

Interactions with NF-κB and MAPK Signaling Pathways

The biological activities of 4,4'-Dimethoxychalcone are frequently mediated through its interaction with crucial intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, cell survival, and stress responses.

Research on traumatic brain injury revealed that DMC's therapeutic, anti-inflammatory, and neuroprotective effects are likely mediated through the TREM2/PI3K/AKT/NF-κB signaling cascade. nih.gov The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. semanticscholar.org Studies on related chalcones, such as 2′-hydroxy-4′,6′-dimethoxychalcone, have shown a dose-dependent inhibition of LPS-induced phosphorylation of IκB-α, a key step that precedes NF-κB activation. mdpi.com

The MAPK pathway, which includes kinases like Erk, JNK, and p38, is also a significant target of DMC. In studies on skin aging, the MAPK signal pathway was found to be involved in the regulation of autophagy induced by DMC. nih.govresearchgate.net Furthermore, investigations into DMC's anticancer effects showed that it activates the MAPK pathway, including Erk, JNK, and p38, contributing to its pro-apoptotic mechanisms. nih.gov Conversely, in the context of inflammation in RAW 264.7 cells, related chalcones have been shown to inhibit the LPS-induced phosphorylation of MAPK pathway components like ERK and p38, thereby suppressing the inflammatory response. mdpi.com This indicates that DMC's modulation of MAPK signaling is context-dependent, leading to different cellular outcomes based on the cell type and stimulus.

Table 2: Modulation of NF-κB and MAPK Signaling by 4,4'-Dimethoxychalcone and Derivatives

| Compound | Pathway | Effect | Cellular Context | Reference |

| 4,4'-Dimethoxychalcone | NF-κB | Inhibition | Neuroinflammation (TBI model) | nih.gov |

| 4,4'-Dimethoxychalcone | MAPK (Erk, JNK, p38) | Activation | Cancer cell apoptosis | nih.gov |

| 4,4'-Dimethoxychalcone | MAPK | Involvement | Autophagy regulation (skin aging) | nih.govresearchgate.net |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | NF-κB | Inhibition | Inflammation (RAW 264.7 cells) | mdpi.com |

| 2′-Hydroxy-4′,6′-dimethoxychalcone | MAPK (ERK, p38) | Inhibition | Inflammation (RAW 264.7 cells) | mdpi.com |

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

4,4'-Dimethoxychalcone exhibits complex, context-dependent effects related to antioxidant activity and the management of reactive oxygen species (ROS). Chalcones, in general, are recognized for their antioxidant properties, which stem from their chemical structure and ability to scavenge free radicals. nih.govmdpi.com

In skin cells, DMC demonstrates protective antioxidant effects. It has been shown to significantly inhibit cellular senescence induced by the free-radical generator AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride). nih.govresearchgate.net This protective effect was validated in mouse models of UVB-induced photoaging. nih.gov Similarly, DMC supplementation was found to eliminate accumulated ROS in postovulatory aging oocytes, thereby improving their quality and developmental potential. nih.gov

Conversely, in cancer cells, DMC can act as a pro-oxidant, aggravating cellular oxidative stress. Studies have shown that DMC treatment significantly increases cellular ROS production in cancer cell lines. nih.govnih.gov This elevation in ROS contributes to its anticancer effects by inducing cell cycle arrest and apoptosis. nih.govnih.gov This dual role—acting as a protective antioxidant in normal cells under stress while promoting oxidative stress in cancer cells—highlights its potential as a selective therapeutic agent.

Structure Activity Relationship Sar Studies and Computational Analysis of 4,4 Dimethoxychalcone

Elucidation of Key Structural Features for Biological Potency

The biological activity of 4,4'-Dimethoxychalcone, a natural phenolic compound, is intrinsically linked to its specific chemical architecture. The core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as the foundational scaffold for its various biological interactions. The presence and position of the two methoxy (B1213986) groups (-OCH₃) on the fourth position of each aromatic ring are critical determinants of its activity.

These methoxy groups can influence the molecule's electronic properties and its ability to participate in intermolecular interactions, which are crucial for its biological effects. The unsaturated carbonyl system is also a key feature, contributing to the planarity of the molecule and providing sites for potential interactions with biological targets. Structure-activity relationship (SAR) studies on chalcone (B49325) derivatives have consistently highlighted the importance of the substitution pattern on the aromatic rings for modulating biological potency. For instance, the introduction of hydrophobic alkoxy groups at specific positions has been shown to enhance binding affinity to certain protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in understanding the structural requirements for a molecule's potency and in designing new, more effective compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. For chalcone derivatives, various QSAR models have been successfully generated to predict their activity against different biological targets. These models, often developed using statistical methods like multiple linear regression (MLR), can predict the activity of new, unsynthesized chalcone analogues, thereby guiding synthetic efforts towards more promising candidates. The predictive power of a QSAR model is typically assessed by its squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). For instance, a QSAR model for chalcone derivatives targeting nitric oxide production and tumor cell proliferation demonstrated significant predictive capability.

Identification of Molecular Descriptors Influencing Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters. For chalcone derivatives, studies have shown that descriptors related to the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) energy and charge distribution, are often critical for their activity. Other important descriptors can include those related to the molecule's shape and hydrophobicity, which influence how the molecule interacts with its biological target. For example, in a QSAR study on 3',4',5'-trimethoxychalcone analogues, descriptors like Quadrupole 2 and the distance between the most hydrophobic and hydrophilic points on the van der Waals surface were found to be significant contributors to their anti-inflammatory activity.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This technique provides valuable insights into the binding mode and affinity of a ligand, such as 4,4'-Dimethoxychalcone, with its biological target.

Prediction of Binding Sites and Modes

Molecular docking simulations can predict the specific binding site of 4,4'-Dimethoxychalcone on a target protein and its binding conformation within that site. For example, in a study investigating the inhibitory potential of 4,4'-Dimethoxychalcone against the main protease (Mpro) of SARS-CoV-2, molecular docking revealed a significant binding affinity with a binding energy of -6.00 kcal/mol. Such studies are crucial for understanding the mechanism of action at a molecular level. The accuracy of docking protocols is often validated by redocking a known ligand into the active site of the receptor and comparing the predicted pose with the experimentally determined one.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of the ligand-receptor complex is governed by various non-covalent intermolecular interactions. Molecular docking simulations allow for a detailed analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: These are crucial for the specificity and stability of ligand-receptor binding. For instance, molecular dynamics simulations of 4,4'-Dimethoxychalcone bound to the SARS-CoV-2 main protease predicted strong hydrogen-bonding interactions within the active site.

π-π Stacking: This type of interaction occurs between the aromatic rings of the ligand and aromatic amino acid residues in the receptor's binding site. The two phenyl rings of 4,4'-Dimethoxychalcone provide ample opportunity for π-π stacking, which can significantly contribute to the stability of the complex.

The crystal structure packing of 4,4'-Dimethoxychalcone itself is characterized by various hydrogen bonds, C-H…π, and π…π stacking interactions.

| Interaction Type | Description | Role in Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for specificity and stability of the ligand-receptor complex. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules. | Contributes significantly to the overall binding affinity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Enhances the stability of the ligand-receptor complex through interactions between the aromatic rings of the ligand and receptor. |

Molecular Dynamics (MD) Simulations to Characterize Ligand-Protein Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the physical movements of atoms and molecules over time. nih.gov This technique is instrumental in assessing the stability of a ligand-protein complex, predicting how the ligand, such as 4,4'-Dimethoxychalcone, will behave within the binding pocket of a target protein. nih.gov By analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions, researchers can characterize the conformational stability of the complex. undip.ac.id

In a notable study, the inhibitory potential of 4,4'-Dimethoxychalcone against the main protease (Mpro) of SARS-CoV-2 was investigated using in silico methods. researchgate.net The compound was first identified as a potential inhibitor through molecular docking, which predicted a significant binding affinity with a binding energy of -6.00 kcal/mol. researchgate.net

To further validate this finding and assess the stability of the 4,4'-Dimethoxychalcone-Mpro complex, a 30-nanosecond MD simulation was performed. researchgate.net The results of the simulation indicated that the compound maintains a strong and stable binding affinity within the active site of the protease throughout the simulation period. researchgate.net A key factor in this stability is the persistence of hydrogen-bonding interactions between the chalcone and the amino acid residues of the protein's active site. researchgate.net These computational findings suggest that 4,4'-Dimethoxychalcone could act as a stable inhibitor of the SARS-CoV-2 main protease. researchgate.net

| Parameter | Method | Target Protein | Duration | Key Finding |

| Binding Energy | Molecular Docking | SARS-CoV-2 Mpro | N/A | -6.00 kcal/mol |

| Complex Stability | Molecular Dynamics (MD) Simulation | SARS-CoV-2 Mpro | 30 ns | Strong binding affinity and stable hydrogen-bonding interactions maintained. |

In Silico and Experimental Prediction of Molecular Targets and Pathways

Identifying the molecular targets and the biological pathways modulated by a compound is crucial to understanding its mechanism of action. For 4,4'-Dimethoxychalcone, a combination of computational predictions and experimental techniques like thermal proteome profiling (TPP) has elucidated several key targets and pathways. nih.gov

An unbiased TPP study successfully identified multiple direct protein targets of 4,4'-Dimethoxychalcone. nih.gov Among these are aldehyde dehydrogenase 1A3 (ALDH1A3), aldehyde dehydrogenase 2 (ALDH2), and prostaglandin (B15479496) E synthase 2 (PTGES2). nih.gov Further biophysical analysis using microscale thermophoresis (MST) confirmed the interaction with ALDH1A3, determining a dissociation constant (Kd) of 2.8 μM. nih.gov Inhibition of aldehyde dehydrogenase activity by the chalcone leads to an aggravation of cellular oxidative stress. nih.gov Another target identified is Ferrochelatase (FECH), an enzyme involved in heme biosynthesis. patsnap.com

The engagement of these targets triggers significant downstream effects and modulates several cellular pathways. Quantitative proteomic analysis revealed that treatment with 4,4'-Dimethoxychalcone results in the upregulation of proteins associated with stress responses and the downregulation of proteins involved in cell cycle progression. nih.gov This aligns with experimental observations of increased cellular reactive oxygen species (ROS) production and subsequent ROS-induced cell cycle arrest, highlighting an anti-proliferative effect. nih.gov

Further studies have shown that 4,4'-Dimethoxychalcone can induce ferroptosis, a form of programmed cell death dependent on iron, by inhibiting FECH and activating the Keap1/Nrf2/HMOX1 pathway. patsnap.com Additionally, the compound is known to promote longevity across different species by inducing autophagy. nih.gov This pro-autophagic response operates independently of the well-known TORC1 signaling pathway and instead relies on specific GATA transcription factors. nih.gov In silico docking studies have also suggested that dimethoxychalcone derivatives can interact with the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation, indicating another potential pathway influenced by this compound. unsoed.ac.id

| Identified Target | Method of Identification | Modulated Pathway | Consequence |

| ALDH1A3, ALDH2 | Thermal Proteome Profiling (TPP) | Oxidative Stress | Increased cellular ROS, cell cycle arrest nih.gov |

| PTGES2 | Thermal Proteome Profiling (TPP) | N/A | N/A |

| FECH | Thermal Proteome Profiling (TPP) | Ferroptosis; Keap1/Nrf2/HMOX1 pathway | Induction of cancer cell death patsnap.com |

| (Undetermined) | N/A | Autophagy (TORC1-independent) | Promotion of longevity nih.gov |

| EGFR | Molecular Docking (inferred) | Cell Proliferation/Growth | Potential inhibition of cancer cell proliferation unsoed.ac.id |

Future Directions in 4,4 Dimethoxychalcone Research

Exploration of Novel Therapeutic Applications Beyond Current Research

While much of the research on 4,4'-Dimethoxychalcone has centered on its effects on cancer and aging, emerging studies are revealing its potential in other complex diseases. nih.govresearchgate.net Future investigations are poised to explore these novel therapeutic applications more deeply.

A significant new area of research is the application of DMC in neuroprotection, particularly in the context of traumatic brain injury (TBI). nih.govbohrium.com Recent studies have shown that DMC can mitigate neuroinflammation and neuronal damage following TBI. nih.govresearchgate.net It has been found to suppress microglial activation and reduce the production of inflammatory factors, suggesting its potential as a therapy to improve neuromotor function after brain injury. nih.gov Network pharmacology analysis has indicated that these neuroprotective effects may be mediated through signaling pathways like the TREM2/PI3K/AKT/NF-κB cascade. nih.gov

Another promising frontier is the targeted induction of specific cell death pathways, such as ferroptosis. researchgate.netnih.gov Ferroptosis is an iron-dependent form of programmed cell death distinct from apoptosis. physiology.orgjddtonline.info Research has demonstrated that DMC can induce ferroptosis in cancer cells by synergistically inhibiting the enzyme ferrochelatase (FECH) and activating the Keap1/Nrf2/HMOX1 pathway. researchgate.netnih.gov This dual action leads to iron overload and subsequent cell death, offering a novel strategy for cancer treatment. researchgate.netnih.gov

Furthermore, DMC is being investigated as a senolytic agent—a compound that selectively eliminates senescent cells. nih.govlongevitywiki.orgtsinghua.edu.cn Cellular senescence is a key driver of aging and age-related diseases. tsinghua.edu.cn DMC has been shown to selectively clear these senescent cells by inducing ferroptosis, a mechanism involving the inhibition of FECH and the activation of ferritinophagy (the degradation of the iron-storage protein ferritin). nih.govlongevitywiki.orgnih.gov In animal models, DMC treatment has been associated with reduced markers of senescence and improved physical function in aged mice, highlighting its potential as a powerful anti-aging intervention. patsnap.comnih.gov

| Potential Therapeutic Application | Mechanism of Action | Key Research Findings |

| Neuroprotection (Traumatic Brain Injury) | Modulation of TREM2/PI3K/AKT/NF-κB pathway; suppression of microglial activation. nih.gov | Alleviates neuroinflammation and neuronal damage; improves neuromotor deficits in mouse models of TBI. nih.gov |

| Targeted Cancer Therapy (Ferroptosis) | Synergistic inhibition of FECH and activation of Keap1/Nrf2/HMOX1 pathway. researchgate.netnih.gov | Induces iron overload and triggers ferroptosis in cancer cells. researchgate.netnih.gov |

| Anti-Aging (Senolytics) | Selective induction of ferroptosis in senescent cells via FECH inhibition and ferritinophagy. nih.govlongevitywiki.orgnih.gov | Eliminates senescent cells, reduces senescence-associated secretory phenotype (SASP), and improves physical function in aged mice. patsnap.comnih.govnih.gov |

Development of Advanced Analytical and Characterization Techniques

To fully understand the biological activity of 4,4'-Dimethoxychalcone, researchers are moving beyond standard characterization methods to employ more advanced analytical techniques. These methods provide deeper insights into the compound's structure, purity, and its interactions with biological systems.

Standard characterization of DMC and related chalcones typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure. mdpi.com High-Performance Liquid Chromatography (HPLC) is often used to ensure the purity of the compound for biological assays. For determining the three-dimensional arrangement of atoms, X-ray crystallography has been employed for similar chalcone (B49325) structures. mdpi.com

More advanced techniques are now being used to elucidate the molecular targets and mechanisms of action of DMC. A notable example is Thermal Proteome Profiling (TPP) , an unbiased method used to identify the direct protein targets of a compound within the cell. patsnap.comnih.govnih.gov TPP was instrumental in identifying ferrochelatase (FECH) and aldehyde dehydrogenases (ALDH1A3, ALDH2) as direct targets of DMC. patsnap.comnih.gov Following target identification, Microscale Thermophoresis (MST) can be used to quantify the binding affinity and determine the dissociation constant (Kd) between DMC and its target protein, as was done for ALDH1A3. nih.gov

Furthermore, quantitative proteomic analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for a global view of how DMC affects cellular protein expression. nih.govnih.gov This approach has revealed that DMC treatment upregulates stress-response proteins while downregulating proteins involved in cell cycle progression. nih.gov

| Analytical Technique | Purpose | Application in DMC Research |

| Standard Methods (NMR, MS, HPLC) | Structural confirmation and purity assessment. mdpi.com | Routine characterization of synthesized DMC. |

| X-ray Crystallography | Determination of 3D molecular structure. mdpi.com | Used for structurally related chalcones to understand spatial arrangement. mdpi.com |

| Thermal Proteome Profiling (TPP) | Unbiased identification of direct protein targets. nih.gov | Identified FECH and ALDH1A3 as direct targets of DMC. patsnap.comnih.gov |

| Microscale Thermophoresis (MST) | Quantification of binding affinity (Kd). nih.gov | Determined a Kd of 2.8 μM for the interaction between DMC and ALDH1A3. nih.gov |

| Quantitative Proteomics (LC-MS/MS) | Global analysis of protein expression changes. nih.gov | Showed DMC upregulates stress-response proteins and downregulates cell cycle proteins. nih.gov |

Investigation of Synergistic Effects with Other Bioactive Compounds

A key area of future research is exploring the synergistic effects of 4,4'-Dimethoxychalcone when combined with other bioactive compounds. Combination therapies can often enhance therapeutic efficacy, reduce required doses, and overcome resistance mechanisms.

One of the most promising combinations is DMC with the senolytic agent quercetin (B1663063) . nih.govnih.gov Studies have shown that the combination of DMC and quercetin, as well as DMC and the cancer drug dasatinib , demonstrates high efficiency in clearing senescent cells. nih.govnih.gov This suggests that co-administration could be a powerful strategy for anti-aging therapies. nih.gov In animal studies, the combination of DMC and quercetin was shown to have beneficial anti-aging effects in mice. nih.gov

The interaction of DMC with autophagy modulators also presents a compelling avenue for research. Autophagy is a cellular recycling process that DMC is known to induce. researchgate.netmedchemexpress.com Recent findings indicate that the apoptotic effects of DMC in cancer cells can be modulated by other compounds that target this pathway. nih.gov For instance, using autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine (CQ) alongside DMC enhances its ability to induce cancer cell death. nih.gov Conversely, an autophagy inducer like rapamycin can reduce DMC-induced apoptosis. nih.gov These interactions highlight the potential for combination therapies that strategically manipulate autophagy to boost the anti-cancer effects of DMC.

At a mechanistic level, DMC itself exhibits synergistic action by simultaneously targeting multiple pathways. For example, its ability to induce ferroptosis stems from the dual action of inhibiting FECH while also activating the Keap1/Nrf2/HMOX1 pathway, which leads to an iron overload that is lethal to cancer cells. nih.gov

Refinement of Synthetic Strategies for Scalable Production

The traditional method for synthesizing chalcones, including 4,4'-Dimethoxychalcone, is the Claisen-Schmidt condensation. researchgate.net This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). researchgate.net While effective at the lab scale, future research is focused on refining these methods to make them more efficient, environmentally friendly, and suitable for scalable production.

The development of green chemistry approaches is a major focus. These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. Examples of such refinements applicable to DMC synthesis include:

Solvent-free reactions : Performing the condensation using grinding techniques, where solid reactants are physically mixed with a solid base catalyst, has been shown to be effective for related chalcones.

Microwave-assisted synthesis : Using microwave irradiation can dramatically reduce reaction times and improve yields.

Ultrasound-assisted synthesis : Sonication can enhance reaction efficiency and rates.

Use of recyclable catalysts : Developing solid or reusable catalysts can simplify purification and reduce chemical waste.